molecular formula C42H79NO5 B1600153 Triethanolamine dioleate CAS No. 54999-00-7

Triethanolamine dioleate

Cat. No.: B1600153
CAS No.: 54999-00-7
M. Wt: 678.1 g/mol
InChI Key: LKJAFAGFOFGLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethanolamine dioleate is a useful research compound. Its molecular formula is C42H79NO5 and its molecular weight is 678.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Uses and Cosmetic Applications

Triethanolamine is used in a variety of industrial and cosmetic applications. It serves as an ingredient in emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents in cosmetic products. It is also used as a chemical intermediate for surfactants and surface-active agents in household cleaning agents, textiles, herbicides, pharmaceutical ointments, and other products. Additionally, triethanolamine plays a role as a vulcanization accelerator in rubber manufacturing and has various other industrial applications (National Toxicology Program technical report series, 1999).

Photocatalytic Cofactor Regeneration

Triethanolamine is used in photocatalysis, particularly in the heterogeneous photoregeneration of cofactor molecules like nicotinamide adenine dinucleotide (NADH). It acts as a precursor for reducing agents and maintains alkalinity in solutions to drive reduction processes. This application is significant in photocatalysis, providing a fresh perspective on the use of triethanolamine-assisted photocatalysis (Kinastowska et al., 2019).

Interaction with Artificial Skin Sebum

In the field of dermatology and cosmetic science, triethanolamine's interaction with free fatty acids, like stearic acid, is explored for potential benefits in cleansing sebaceous follicles. This could be significant for acne prevention. Research into buffering agents like alginic acid and its interaction with triethanolamine and artificial skin sebum is ongoing to enhance the efficacy of skin care products (Musiał & Kubis, 2003).

Role in Electrorheological Properties

Research has shown that triethanolamine-modified materials, like TiO2, exhibit promising electrorheological properties. The modification with triethanolamine significantly improves the yield stress and lowers the leaking electric current density, making it a promising material for various applications (Cao, Shen, & Zhou, 2006).

Application in Microalgae Cultivation

Triethanolamine has been investigated for its novel use in microalgae cultivation, where it serves both as a CO2 delivery system and as a facilitator for microalgae biomass separation from growth media. This dual function highlights its potential in sustainable biofuel production and environmental management (Sen & Gurol, 2021).

Properties

CAS No.

54999-00-7

Molecular Formula

C42H79NO5

Molecular Weight

678.1 g/mol

IUPAC Name

2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate

InChI

InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3

InChI Key

LKJAFAGFOFGLLS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC

54999-00-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triethanolamine dioleate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triethanolamine dioleate
Reactant of Route 3
Reactant of Route 3
Triethanolamine dioleate
Reactant of Route 4
Reactant of Route 4
Triethanolamine dioleate
Reactant of Route 5
Reactant of Route 5
Triethanolamine dioleate
Reactant of Route 6
Reactant of Route 6
Triethanolamine dioleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.